Cas no 97817-83-9 ([(5S)-8-[2-[[(3S,5S,8R,9S,10S,13R,17S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxotetrahydrofuran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxo-ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-prop)
![[(5S)-8-[2-[[(3S,5S,8R,9S,10S,13R,17S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxotetrahydrofuran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxo-ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-prop structure](https://de.kuujia.com/scimg/cas/97817-83-9x500.png)
97817-83-9 structure
Produktname:[(5S)-8-[2-[[(3S,5S,8R,9S,10S,13R,17S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxotetrahydrofuran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxo-ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-prop
[(5S)-8-[2-[[(3S,5S,8R,9S,10S,13R,17S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxotetrahydrofuran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxo-ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-prop Chemische und physikalische Eigenschaften
Namen und Kennungen
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- [(5S)-8-[2-[[(3S,5S,8R,9S,10S,13R,17S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxotetrahydrofuran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxo-ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-prop
- [(5S)-8-[2-[[(3S,5S,8R,9S,10S,13R,17S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxotetrahydrofuran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxo-ethyl]-8-methyl-8-
- Card-20(22)-enolide, 5,14-dihydroxy-3-(((3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-azoniabicyclo(3.2.1)oct-8-yl)acetyl)oxy)-19-oxo-, bromide, (3-beta,(1-alpha,3-beta(S), 5-alpha),5-beta)-
- 97817-83-9
- DTXSID30913634
- 5,14-Dihydroxy-3-[({3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octan-8-ium-8-yl}acetyl)oxy]-19-oxocard-15-enolide bromide
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- Inchi: InChI=1S/C42H56NO10.BrH/c1-39-14-11-34-35(42(39,50)17-13-33(39)27-18-36(46)51-24-27)12-16-41(49)21-30(10-15-40(34,41)25-45)52-37(47)22-43(2)28-8-9-29(43)20-31(19-28)53-38(48)32(23-44)26-6-4-3-5-7-26;/h3-7,13,17,25,27-35,44,49-50H,8-12,14-16,18-24H2,1-2H3;1H/q+1;/p-1/t27?,28-,29?,30-,31?,32?,33-,34-,35+,39+,40-,41-,42?,43?;/m0./s1
- InChI-Schlüssel: GGOYUURAQUQKBQ-FJQLUOQBSA-M
- Lächelt: CC12CCC3C(C1(C=CC2C4CC(=O)OC4)O)CCC5(C3(CCC(C5)OC(=O)C[N+]6(C7CCC6CC(C7)OC(=O)C(CO)C8=CC=CC=C8)C)C=O)O.[Br-]
Berechnete Eigenschaften
- Genaue Masse: 813.30876
- Monoisotopenmasse: 813.30876
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 54
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1480
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 157
Experimentelle Eigenschaften
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
[(5S)-8-[2-[[(3S,5S,8R,9S,10S,13R,17S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxotetrahydrofuran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxo-ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-prop Verwandte Literatur
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
97817-83-9 ([(5S)-8-[2-[[(3S,5S,8R,9S,10S,13R,17S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxotetrahydrofuran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxo-ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-prop) Verwandte Produkte
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